Triphenylplumbanol

Description

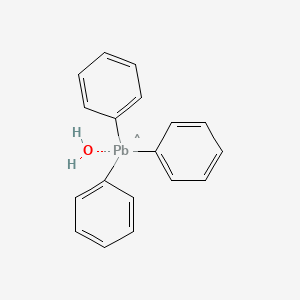

Triphenylplumbanol (hypothetical structure: (C₆H₅)₃PbOH) is a lead-based organometallic compound characterized by a central lead atom bonded to three phenyl groups and a hydroxyl group. These compounds are studied for applications in catalysis, material science, and organic synthesis due to lead’s unique electronic and steric properties .

Properties

Molecular Formula |

C18H17OPb |

|---|---|

Molecular Weight |

456 g/mol |

InChI |

InChI=1S/3C6H5.H2O.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; |

InChI Key |

NVXIRLZJUXDBQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl lead hydroxide can be synthesized through several methods. One common approach involves the reaction of triphenyl lead chloride with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds as follows:

(C6H5)3PbCl+NaOH→(C6H5)3PbOH+NaCl

The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of triphenyl lead hydroxide may involve large-scale reactions using similar principles. The use of continuous reactors and automated systems can enhance the efficiency and yield of the process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Triphenyl lead hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to lead(II) compounds.

Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

Oxidation: Lead(IV) oxide or other lead(IV) compounds.

Reduction: Lead(II) hydroxide or lead(II) salts.

Substitution: Various organolead compounds with different functional groups.

Scientific Research Applications

Triphenyl lead hydroxide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

Biology: Studies have explored its effects on biological systems, including its potential as a lead-based drug.

Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity remains a concern.

Industry: It is used in the production of lead-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which triphenyl lead hydroxide exerts its effects involves the interaction of the lead atom with various molecular targets. The phenyl groups provide stability to the compound, while the hydroxide group can participate in hydrogen bonding and other interactions. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists multiple triphenylplumbane derivatives with varying substituents, enabling a comparative analysis of their structural and functional differences. Below is a detailed comparison:

Table 1: Key Triphenylplumbane Derivatives and Their Properties

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorinated substituents (e.g., [7226-17-7]) increase thermal and oxidative stability due to strong C-F bonds and electron-withdrawing effects .

- Electron-rich groups like phenylethynyl ([5072-98-0]) or ethenyl ([2177-16-4]) enhance reactivity in π-conjugated systems, making them suitable for optoelectronic materials .

Sulfur-Containing Derivatives :

- Sulfanyl groups (e.g., [1639-72-1], [1441-24-3]) improve nucleophilic character, enabling applications in catalytic cycles or as ligands in metal-organic frameworks .

Dimeric and Polymeric Structures :

- Compounds like [1064-41-1] and [2177-16-4] exhibit extended structures, suggesting utility in supramolecular chemistry or polymer networks .

Hypothetical Properties of Triphenylplumbanol

- Solubility: Polar hydroxyl group could improve solubility in protic solvents relative to non-polar derivatives like [1064-41-1].

- Reactivity : Likely to act as a weak acid or participate in hydrogen bonding, distinguishing it from inert halogenated analogs.

Research Implications and Gaps

The evidence highlights a focus on halogenated and sulfur-modified triphenylplumbanes, but hydroxyl derivatives remain understudied. Future research should explore:

- Synthesis and characterization of this compound.

- Comparative studies on its catalytic efficiency versus sulfur/fluorine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.